molecular formula C9H8BNO2 B1322661 Quinolin-2-ylboronic acid CAS No. 745784-12-7

Quinolin-2-ylboronic acid

Cat. No. B1322661
CAS RN: 745784-12-7
M. Wt: 172.98 g/mol
InChI Key: DWHCQRBWSBKHMI-UHFFFAOYSA-N
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Description

Quinolin-2-ylboronic acid is a compound with the molecular formula C9H8BNO2 . It has a molecular weight of 172.98 g/mol . The IUPAC name for this compound is quinolin-2-ylboronic acid .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied. A variety of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the Conrad–Limpach synthesis involves the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure of a Schiff base . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of Quinolin-2-ylboronic acid consists of a benzene ring fused with a pyridine moiety . The InChI string for this compound is InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H .


Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo a variety of chemical reactions. For instance, they can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, and can undergo ring contraction to indole derivatives . They can also be used in annulation reactions to form additional cycles .


Physical And Chemical Properties Analysis

Quinolin-2-ylboronic acid has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass of this compound is 173.0648087 g/mol . The topological polar surface area is 53.4 Ų .

Scientific Research Applications

Cross-Coupling Reactions

Quinolin-2-ylboronic acid is widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The boronic acid acts as a coupling partner for various halides or pseudohalides, leading to the formation of biaryl structures that are prevalent in pharmaceuticals and agrochemicals .

Catalysis

In catalysis, Quinolin-2-ylboronic acid serves as a Lewis acid catalyst . Its ability to coordinate with substrates increases the rate of chemical reactions. For instance, it can catalyze the regioselective functionalization of diols and carbohydrates, as well as epoxide ring-opening reactions .

Medicinal Chemistry

The compound finds applications in medicinal chemistry where it’s used to design bioactive molecules . Its boronic acid moiety can interact with biological systems, potentially leading to the development of new drugs. It’s particularly useful in the synthesis of molecules that target proteasomes, which are instrumental in protein degradation within cells .

Polymer Materials

Quinolin-2-ylboronic acid is involved in the synthesis of polymeric materials . It can be used to introduce boronic acid functionalities into polymers, which can then interact with various agents, such as sugars or pH indicators, leading to smart materials with potential applications in drug delivery systems .

Optoelectronic Materials

This compound is also significant in the field of optoelectronics . Boronic acids can be part of the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices. Their electron-deficient nature allows them to act as electron-transporting materials, which is crucial in the performance of these devices .

Sensing Applications

Lastly, Quinolin-2-ylboronic acid is utilized in sensing applications . It can form complexes with diols and Lewis bases such as fluoride or cyanide anions, which leads to changes in fluorescence or color. This property is exploited in the development of sensors for detecting sugars, pH changes, and various anions .

Mechanism of Action

Target of Action

Quinolin-2-ylboronic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinolines primarily target bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial action .

Mode of Action

Quinolin-2-ylboronic acid, like other quinolines, interacts with its targets by forming a ternary complex with a DNA molecule and the gyrase or topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, thereby inhibiting DNA replication and leading to bacterial cell death .

Biochemical Pathways

Quinolin-2-ylboronic acid affects the biochemical pathways related to DNA replication in bacteria . By inhibiting the action of gyrase and topoisomerase IV enzymes, it disrupts the supercoiling and relaxation of bacterial DNA, essential processes for DNA replication and transcription .

Pharmacokinetics

Quinolones, a related class of compounds, are known for their good oral bioavailability and wide distribution in body tissues . They are metabolized in the liver and excreted via the kidneys

Result of Action

The primary result of Quinolin-2-ylboronic acid’s action is the inhibition of bacterial growth . By blocking DNA replication, it prevents bacteria from multiplying, which can lead to the death of the bacterial population . This makes Quinolin-2-ylboronic acid potentially useful in treating bacterial infections.

Action Environment

The efficacy and stability of Quinolin-2-ylboronic acid, like many other compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound . .

Future Directions

Quinoline and its derivatives have shown a wide range of therapeutic properties, making them a promising area for future drug development . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

quinolin-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHCQRBWSBKHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=CC=CC=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623225
Record name Quinolin-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

745784-12-7
Record name Quinolin-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-2-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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